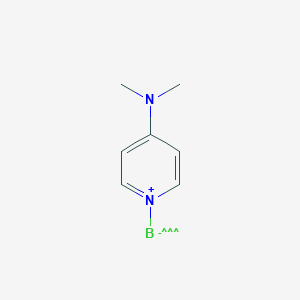
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a pyridinium ion substituted with a dimethylamino group and a trihydroborate anion. Its structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate typically involves the reaction of 4-(dimethylamino)pyridine with a borane source. One common method is to dissolve 4-(dimethylamino)pyridine in an appropriate solvent, such as dichloromethane, and then add a borane complex, such as borane-tetrahydrofuran. The reaction mixture is stirred under controlled conditions to ensure complete reaction, and the product is isolated by evaporation of the solvent and recrystallization from a suitable solvent mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product, which is essential for its applications in various industries.
化学反应分析
Types of Reactions
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate undergoes several types of chemical reactions, including:
Reduction Reactions: It can act as a reducing agent in various organic transformations.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and other electrophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can reduce carbonyl groups to alcohols, while in substitution reactions, it can introduce the dimethylamino group into various substrates .
科学研究应用
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reduction and substitution reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
作用机制
The mechanism by which (4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate exerts its effects involves the interaction of the pyridinium ion with various molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in a range of chemical reactions. The trihydroborate anion acts as a hydride donor in reduction reactions, facilitating the transfer of hydrogen atoms to electrophilic centers .
相似化合物的比较
Similar Compounds
4-(Dimethylamino)pyridine: A related compound that is widely used as a nucleophilic catalyst in organic synthesis.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Another trihydroborate compound with similar reducing properties but different structural features.
Uniqueness
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate is unique due to the combination of the pyridinium ion and the trihydroborate anion. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical transformations. Its ability to participate in both reduction and substitution reactions sets it apart from other similar compounds .
属性
分子式 |
C7H10BN2 |
|---|---|
分子量 |
132.98 g/mol |
InChI |
InChI=1S/C7H10BN2/c1-9(2)7-3-5-10(8)6-4-7/h3-6H,1-2H3 |
InChI 键 |
IYACUBKWUCPHQA-UHFFFAOYSA-N |
规范 SMILES |
[B-][N+]1=CC=C(C=C1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one](/img/structure/B13331912.png)

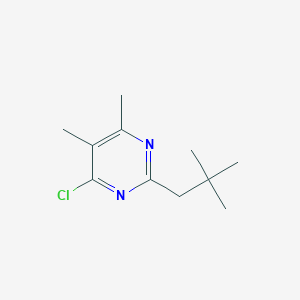
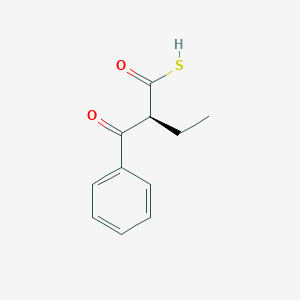
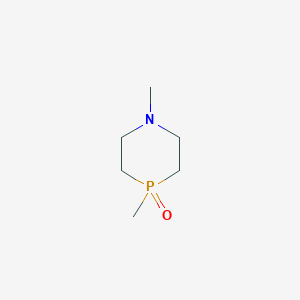
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13331957.png)
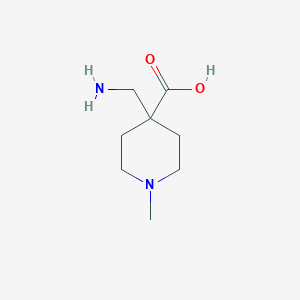

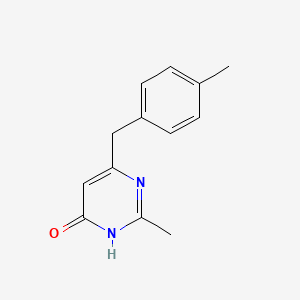
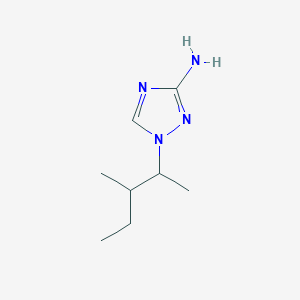
![2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13331990.png)
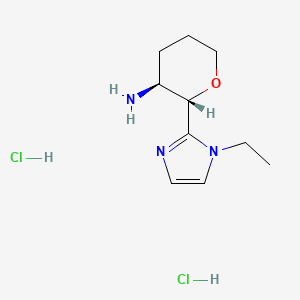
![tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate](/img/structure/B13332007.png)
